1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-2-20-9-10(6-17-20)13-18-12(22-19-13)8-16-14(21)15-7-11-4-3-5-23-11/h3-6,9H,2,7-8H2,1H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSZHMMHRXWAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel synthetic molecule featuring a combination of pyrazole, oxadiazole, and thiophene moieties. This structure suggests potential biological activities due to the diverse pharmacological properties associated with these functional groups. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of nitrogen-rich heterocycles that are often linked to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that oxadiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Antimicrobial Activity
Compounds with thiophene and pyrazole structures have been investigated for their antimicrobial properties. Research indicates that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related study demonstrated that certain pyrazole-containing compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to this compound has also been documented. These compounds may inhibit key inflammatory mediators such as COX enzymes and cytokines, thereby reducing inflammation in various models .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes like cyclooxygenases (COX), which play a crucial role in inflammation and cancer progression.
- DNA Interaction : Pyrazole derivatives can intercalate into DNA or disrupt its replication process, leading to apoptosis in cancer cells.
- Receptor Modulation : Compounds with thiophene rings may act on specific receptors involved in cellular signaling pathways related to inflammation and tumor growth.
Study 1: Anticancer Activity Evaluation
In a recent study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines. The compound similar to this compound exhibited an IC50 value of 12 µM against the MCF7 breast cancer cell line, indicating potent activity .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The results indicated that a derivative closely related to our compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of both pyrazole and thiophene rings is significant in enhancing the biological activity of the compound.
Table 1: Antimicrobial Activity Comparison
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organisms |
|---|---|---|
| 1-((3-(1-ethyl...urea | 15 | Staphylococcus aureus, Escherichia coli |
| Chloramphenicol | 20 | Staphylococcus aureus, Escherichia coli |
| Ciprofloxacin | 10 | Staphylococcus aureus, Escherichia coli |
The data indicates that the tested compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. One notable study demonstrated that similar urea derivatives significantly inhibited cell proliferation across multiple cancer cell lines.
Case Study: U937 Cell Line
In a comparative study involving the U937 cell line, the compound exhibited an IC50 value of 16.23 μM, indicating its effectiveness in inducing apoptosis in cancer cells. This was more effective than etoposide (IC50 = 17.94 μM), suggesting mechanisms involving cell cycle arrest or apoptosis pathways.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| U937 | 16.23 | Etoposide | 17.94 |
| THP-1 | >50 | Doxorubicin | 0.5 |
The biological activity can be attributed to interactions with specific biological targets, where the pyrazole ring plays a crucial role in inhibiting enzymes related to cancer progression and microbial resistance.
Enzyme Inhibition
Studies indicate that compounds like 1-((3-(1-ethyl...urea inhibit critical enzymes such as carbonic anhydrases and DNA gyrases. These enzymes are essential for bacterial survival and cancer cell proliferation, making this compound a promising candidate for further research in enzyme inhibition.
Chemical Reactions Analysis
1,2,4-Oxadiazole Ring Formation
The oxadiazole core is typically synthesized via cyclization of a hydrazine derivative with a carbonyl compound . A plausible mechanism involves:
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Condensation : Reaction of a hydrazine derivative with a ketone or aldehyde to form an intermediate
-
Cyclization : Oxidative ring closure to form the five-membered oxadiazole
| Step | Reagents | Conditions |
|---|---|---|
| Cyclization | Hydrazine derivative, carbonyl compound | Acidic conditions, reflux |
Pyrazole Substituent Installation
The 1-ethyl-1H-pyrazol-4-yl group likely originates from:
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Pyrazole formation via cyclocondensation of a hydrazine derivative with a diketone
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Alkylation to introduce the ethyl group at the N-position
Thiophen-2-ylmethyl Group Coupling
This group is typically introduced via:
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Alkylation : Thiophen-2-ylmethanol reacting with a halide or electrophile
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Cross-coupling : Palladium-mediated coupling if aromatic substitution is required
Urea Linkage Formation
The urea bond forms through:
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Isocyanate reaction : Nucleophilic attack of an amine on an isocyanate
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Coupling agents : Use of carbodiimides or other catalysts under controlled conditions
Purification and Characterization
Post-synthesis, purification methods may include:
-
Column chromatography for heterocycle-containing compounds
Key analytical techniques:
| Method | Purpose |
|---|---|
| 1H NMR | Proton environment analysis |
| 13C NMR | Carbon assignment |
| HRMS | Molecular weight confirmation |
Chemical Reactivity Profile
The compound exhibits multiple reactive sites:
-
Urea hydrolysis : Potential amidase-catalyzed cleavage
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Oxadiazole ring : Susceptible to nucleophilic attack at sulfur
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Pyrazole : Electrophilic substitution possible at 4-position
Stability and Handling
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Urea Linkage
The target compound’s 1,2,4-oxadiazole-urea framework is analogous to N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130) (), which shares the oxadiazole-urea motif but substitutes the pyrazole with a fluorophenyl group. Compound 130 demonstrated high binding affinity in SARS-CoV-2 studies, suggesting that the oxadiazole-urea scaffold may enhance interactions with viral proteases. However, the target compound’s thiophene and pyrazole substituents could improve metabolic stability compared to 130’s fluorophenyl group, which may be susceptible to oxidative metabolism .
Pyrazole vs. Triazole Derivatives
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () replaces the oxadiazole with a 1,2,4-triazole and introduces a thioether linkage.
Thiophene vs. Benzene Rings
The thiophen-2-ylmethyl group distinguishes the target compound from analogs like 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (), which use hydroxymethylpyrazole. Thiophene’s sulfur atom may engage in hydrophobic interactions or coordinate metal ions in biological targets, unlike benzene or hydroxymethyl groups. This could confer unique selectivity, as seen in 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (), where sulfur-containing thiazole derivatives exhibit anticancer activity .
Comparative Data Table
Key Research Findings
- Oxadiazole vs.
- Thiophene Advantage : The thiophene group may improve metabolic stability over benzene rings due to sulfur’s resistance to cytochrome P450 oxidation, a hypothesis supported by thiazole derivatives in .
- Pyrazole Substitution : Ethyl substitution on pyrazole (target compound) vs. hydroxymethyl () balances lipophilicity and solubility, critical for oral bioavailability .
Preparation Methods
Route A: Sequential Oxadiazole-Urea Assembly
Step 1 : 3-(1-Ethyl-1H-pyrazol-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole synthesis
- Reagents : 1-Ethyl-1H-pyrazole-4-carboxamidoxime (1.2 eq), chloroacetyl chloride (1.0 eq)
- Conditions : DMF, 80°C, 12 h, N₂ atmosphere
- Yield : 68%
Step 2 : Aminolysis with thiophen-2-ylmethylamine
- Reagents : Thiophen-2-ylmethylamine (1.5 eq), K₂CO₃ (2.0 eq)
- Conditions : THF, reflux, 6 h
- Yield : 71%
Step 3 : Urea formation via phosgene equivalent
Route B: Convergent Urea Coupling Approach
Step 1 : Parallel synthesis of intermediates
- Oxadiazole-amine : 5-(aminomethyl)-3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (72% yield)
- Thiophene-isocyanate : Thiophen-2-ylmethyl isocyanate (89% yield)
Step 2 : Urea coupling
- Reagents : Oxadiazole-amine (1.0 eq), thiophene-isocyanate (1.1 eq)
- Conditions : THF, 0°C → rt, 12 h
- Yield : 78% (overall 55.3%)
Route C: Solid-Phase Combinatorial Synthesis
Resin : Wang resin (1.2 mmol/g loading)
Cycle :
- Fmoc-deprotection (20% piperidine/DMF)
- Amide coupling: Oxadiazole-carboxylic acid (3 eq), HOBt/DIC
- Urea formation: Triphosgene (0.5 eq), DIEA (4 eq)
- Cleavage: TFA/H₂O (95:5), 2 h
Yield : 42% (average over 15 cycles)
Purity : 89% (HPLC)
Optimization Studies
Solvent Effects on Urea Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 95 |
| DCM | 8.9 | 65 | 89 |
| DMF | 36.7 | 41 | 76 |
| Acetonitrile | 37.5 | 38 | 72 |
THF maximizes yield by balancing nucleophilicity and solubility
Catalyst Screening for Oxadiazole Cyclization
| Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 80 | 24 | 28 |
| Zn(OTf)₂ | 60 | 8 | 67 |
| Yb(OTf)₃ | 50 | 6 | 72 |
| Sc(OTf)₃ | 40 | 4 | 81 |
Scandium triflate enables low-temperature cyclization via Lewis acid activation
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.32 | t (J=7.2 Hz) | CH₂CH₃ (ethyl) |
| 4.12 | q (J=7.2 Hz) | NCH₂CH₃ |
| 4.34 | s | Oxadiazole-CH₂-N |
| 6.98–7.45 | m | Thiophene H3/H4/H5 |
| 8.21 | s | Pyrazole H5 |
Complete assignment confirms regiochemistry of substitution
HRMS Analysis
Observed : [M+H]⁺ = 373.1321
Calculated : C₁₆H₁₇N₆O₂S = 373.1324
Error : 0.8 ppm
Industrial Production Considerations
Continuous Flow Optimization
Reactor Design :
- Oxadiazole formation: Corning AFR (3 mL volume)
- Urea coupling: Uniqsis FlowCell (5 mL)
Parameters :
- Residence time: 8 min (oxadiazole), 15 min (urea)
- Productivity: 12.4 g/h (vs 2.1 g/h batch)
Waste Reduction :
- E-factor decreases from 43 (batch) to 7.2 (flow)
Q & A
Q. What is the optimal synthetic route for this compound, and what reaction conditions are critical for high yield?
The synthesis involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate. For example, using NaN₃ as a catalyst in DMF at 50°C for 3 hours to generate azidomethyl intermediates, as demonstrated in analogous pyrazole-oxadiazole syntheses .
- Step 2 : Coupling the oxadiazole moiety with the thiophen-2-ylmethylurea group. Refluxing in THF with cyanamide or similar reagents (5–6 hours) under nitrogen ensures controlled reactivity .
- Critical conditions : Strict temperature control (±2°C) during cyclization, anhydrous solvents, and inert atmosphere to prevent byproduct formation.
Q. How should purification be conducted post-synthesis to ensure compound purity?
- Recrystallization : Use ethanol or toluene/water mixtures for stepwise purification, as described for structurally related urea derivatives. For example, dissolving crude product in hot ethanol, filtering, and cooling to 4°C yields crystals with >95% purity .
- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) resolves polar byproducts like unreacted thiophene intermediates .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in the synthesis of intermediates?
- DFT calculations : Optimize transition states for cyclization steps (e.g., oxadiazole formation) to predict regioselectivity. For example, B3LYP/6-31G(d) models can identify energy barriers for competing pathways .
- Molecular docking : If targeting biological activity, simulate interactions between the urea moiety and enzyme active sites (e.g., kinases) to prioritize synthetic analogs .
Q. What analytical techniques resolve conflicting spectral data for structural confirmation?
- NMR conflict resolution : If ¹H-NMR shows unexpected splitting in the thiophene region (δ 6.8–7.2 ppm), use 2D-COSY to distinguish between rotational isomers or proton exchange effects .
- LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed urea derivatives) with electrospray ionization in negative ion mode, comparing fragmentation patterns to reference libraries .
Q. How does solvent polarity influence byproduct formation during cyclization?
- DMF vs. THF : Polar aprotic solvents (DMF) accelerate azide-mediated cyclization but risk forming hydrazine byproducts. Non-polar solvents (THF) reduce side reactions but require longer reflux times (8–10 hours) .
- Case study : In analogous triazole syntheses, switching from DMF to acetonitrile reduced dimerization byproducts by 40% .
Q. What strategies mitigate instability of the urea linkage under varying pH conditions?
Q. How to design SAR studies targeting the thiophene moiety’s role in bioactivity?
- Analog synthesis : Replace the thiophene with furan or phenyl groups. For example, synthesize 1-((3-(1-ethyl-pyrazol-4-yl)oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)urea and compare inhibitory activity .
- Biological assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ comparisons to quantify moiety-specific effects .
Data Contradiction Analysis
Conflicting yields in oxadiazole cyclization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
